4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
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Description
“4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one” is a chemical compound with the molecular formula C7H6N2O. It has a molecular weight of 134.14 . This compound is a nitrogen-containing heterocycle .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10) . This indicates the presence of a pyrrolo[3,4-b]pyridin-7-one ring in the structure.The storage temperature and shipping temperature are not specified .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
Related compounds have been found to interact with their targets, leading to up-regulation of p53, bax, dr4, and dr5, and down-regulation of bcl2, il-8, and cdk4 .
Biochemical Pathways
Related compounds have been found to induce apoptotic death of cells , suggesting that they may affect pathways related to apoptosis.
Pharmacokinetics
The compound has a molecular weight of 168580, a density of 15±01 g/cm3, and a boiling point of 4764±450 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Related compounds have been found to increase the activity of caspase 8 and bax, while decreasing the activity of bcl2 . They have also been found to cause cell cycle arrest at the G1/S phase .
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may affect its stability.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one involves the cyclization of a substituted pyridine derivative with a suitable reagent.", "Starting Materials": [ "4-chloro-2-nitropyridine", "Sodium methoxide", "Acetic acid", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 4-chloro-2-nitropyridine with sodium methoxide in ethanol to obtain 4-chloro-2-aminopyridine.", "Step 2: Acetylation of 4-chloro-2-aminopyridine with acetic anhydride in acetic acid to obtain 4-chloro-2-acetamidopyridine.", "Step 3: Cyclization of 4-chloro-2-acetamidopyridine with hydrochloric acid in ethanol to obtain 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one.", "Step 4: Purification of the product by recrystallization from water and drying." ] } | |
CAS RN |
1402666-33-4 |
Product Name |
4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one |
Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
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